5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1029439-74-4) is a boronate ester derivative featuring a benzonitrile backbone substituted with a hydroxyl group at the 5-position and a pinacol boronate ester at the 2-position. Its molecular formula is C₁₃H₁₅BNO₃, with a molecular weight of 259.08 g/mol. The compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group, which facilitates aryl-aryl bond formation under mild conditions . The hydroxyl group enhances polarity, influencing solubility in polar solvents and enabling hydrogen bonding interactions critical for biological applications, such as its role as a precursor in the synthesis of HSD17B13 inhibitors for therapeutic development .
Properties
IUPAC Name |
5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRLDPGGUZWIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the reaction of 5-hydroxybenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Formation of 5-oxo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Reduction: Formation of 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Drug Development
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is utilized in the development of novel pharmaceuticals. Its boron-containing structure allows for the modulation of biological activity through interactions with biological targets such as enzymes or receptors. Research has shown that compounds with similar structures exhibit anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells .
Bioconjugation
The compound can serve as a linker in bioconjugation processes. Its ability to form stable bonds with biomolecules makes it suitable for targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs), where precise targeting of cancer cells is crucial for minimizing side effects .
Polymer Chemistry
In materials science, 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The addition of boron-containing compounds has been shown to improve the flame retardancy of polymers while maintaining their structural integrity .
Optoelectronic Devices
The compound's unique electronic properties make it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can lead to improved efficiency in these devices .
Reagent in Cross-Coupling Reactions
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .
Synthesis of Boronated Compounds
The compound serves as a precursor for synthesizing other boronated compounds which are essential in various chemical transformations. Its versatility allows chemists to design and synthesize new molecules with tailored properties for specific applications .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of boronated compounds similar to 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Results indicated significant inhibition of cancer cell proliferation and induction of apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study 2: Polymer Modification
Research focused on modifying polyethylene with boron-containing compounds demonstrated enhanced thermal stability and flame resistance. The incorporation of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile resulted in polymers that maintained their mechanical properties while exhibiting reduced flammability compared to unmodified samples.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The nitrile group can also participate in various transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of boronate ester derivatives allows for tailored applications in organic synthesis, materials science, and pharmaceuticals. Below is a detailed comparison of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with analogous compounds:
Positional Isomers
3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Structure : Hydroxyl at 3-position, nitrile at 5-position.
- Properties : Reduced steric hindrance compared to the 2-boronate-5-hydroxy isomer. Lower melting point due to weaker intermolecular hydrogen bonding.
- Applications : Less commonly reported in cross-coupling reactions, but used in niche synthetic pathways requiring meta-substituted arylboronates .
- Properties: Higher thermal stability (mp 94–99°C) due to symmetry and absence of polar hydroxyl groups . Applications: Preferred in materials science, e.g., as a building block for organic light-emitting diodes (OLEDs) due to its electron-withdrawing nitrile group enhancing charge transport .
Functional Group Variations
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxybenzonitrile
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile
Electronic and Steric Effects
Data Tables
Table 1: Physicochemical Properties
Table 2: Cross-Coupling Efficiency
Biological Activity
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a hydroxyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 248.09 g/mol. The IUPAC name reflects its complex structure:
- IUPAC Name : 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- CAS Number : 1029439-74-4
Synthesis
The synthesis of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through various methods including boron-mediated reactions and coupling techniques. The dioxaborolane unit is often introduced via a reaction involving boronic acids or esters.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
Antimicrobial Activity
Studies have demonstrated that compounds containing dioxaborolane rings exhibit antimicrobial properties. For instance:
- Mechanism : The dioxaborolane moiety can interact with bacterial cell walls or inhibit essential enzymes.
- Case Study : A study showed that derivatives of dioxaborolanes were effective against various strains of bacteria including resistant strains.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound:
- In vitro Studies : Cell viability assays revealed that 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile significantly reduced the proliferation of cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Emerging data suggests neuroprotective properties:
- Cell Models : In neuronal cell models subjected to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability.
Data Table: Biological Activities Summary
Q & A
Q. Basic Research Focus
- NMR Analysis : The boronic ester moiety (δ ~1.3 ppm for methyl groups in H NMR) and nitrile group (δ ~110–120 ppm in C NMR) are critical markers. Aromatic protons appear between δ 6.8–8.0 ppm, with splitting patterns indicating substitution positions .
- X-ray Crystallography : Use SHELX or OLEX2 for structure refinement. The dioxaborolane ring and hydroxy group geometry (e.g., hydrogen bonding) can be confirmed via crystallographic data .
Advanced Tip : For ambiguous cases (e.g., tautomerism), compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
What strategies mitigate competing side reactions during Suzuki-Miyaura coupling involving this boronate?
Advanced Research Focus
Common issues include protodeboronation and homocoupling. Mitigation strategies:
- Base optimization : Use K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate and reduce hydrolysis .
- Protecting groups : Temporarily protect the hydroxy group (e.g., as a silyl ether) to prevent unwanted nucleophilic attack .
- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity for cross-coupling over side reactions .
Data Contradiction Analysis : If yields vary between studies (e.g., 46% vs. 71% in ), assess differences in stoichiometry, solvent purity, or catalyst aging.
How does the electronic nature of substituents influence reactivity in cross-coupling applications?
Advanced Research Focus
The compound’s nitrile (electron-withdrawing) and hydroxy (electron-donating) groups create a polarized aromatic system:
- Nitrile : Enhances electrophilicity at the boronate-bearing carbon, accelerating transmetalation in Suzuki reactions .
- Hydroxy Group : Can act as a directing group in C–H borylation but may require protection to avoid competing O-coordination with palladium .
Experimental Design : Compare coupling rates with analogues lacking the nitrile (e.g., 4-methoxy derivatives ) to isolate electronic effects.
What are the emerging applications of this compound in materials science and medicinal chemistry?
Q. Advanced Research Focus
- Organic Electronics : Used as a building block in pure-blue fluorescence molecules for OLEDs (e.g., PPICNB in ). The nitrile group stabilizes charge-transfer states.
- Pharmaceutical Intermediates : Serves as a precursor for HSD17B13 inhibitors (e.g., BI-3231 ) due to its metabolic stability from fluorine and boron.
Methodological Note : For biological studies, ensure purity >95% (HPLC) and validate via cytotoxicity assays .
How can researchers address discrepancies in reported crystallographic data for related boronate derivatives?
Data Contradiction Analysis
Variations in bond lengths/angles (e.g., B–O vs. C–C) may arise from:
- Twinned crystals : Use SHELXL’s TWIN command to refine data .
- Thermal motion : Apply anisotropic displacement parameters in OLEX2 .
- Polymorphism : Compare packing diagrams (e.g., π-stacking vs. hydrogen-bonding networks ).
What safety protocols are critical when handling this compound in the lab?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H317/H319 warnings ).
- Ventilation : Use fume hoods due to potential cyanide release under decomposition .
- Waste Disposal : Quench boronate residues with aqueous hydrogen peroxide before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
